molecular formula C18H17N3O2S B2975722 (E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide CAS No. 1281686-75-6

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2975722
CAS No.: 1281686-75-6
M. Wt: 339.41
InChI Key: NOYMEXKFPVBURG-UHFFFAOYSA-N
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Description

(E)-N-[(2-Imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide is a sulfonamide derivative featuring an imidazole-substituted phenyl group and a phenyl ethenesulfonamide moiety.

Crystallographic analysis of structurally similar compounds (e.g., benzimidazole-sulfonamides) has been performed using SHELX programs, which are widely employed for small-molecule refinement . The E-configuration of the ethenesulfonamide group likely influences molecular geometry and intermolecular interactions, impacting physicochemical properties and bioactivity.

Properties

IUPAC Name

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,13-10-16-6-2-1-3-7-16)20-14-17-8-4-5-9-18(17)21-12-11-19-15-21/h1-13,15,20H,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYMEXKFPVBURG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel catalysts and various functional groups to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as the preparation of intermediates, purification, and final product isolation. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and sulfonamide groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The phenylethenesulfonamide group may interact with biological membranes or proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogues

Benzimidazole Derivatives

Benzimidazole-based sulfonamides, such as N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and 2-(1H-benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide, share functional similarities with the target compound but differ in core structure (Table 1). Key distinctions include:

  • Core Heterocycle: The target compound’s monocyclic imidazole vs. benzimidazole’s fused bicyclic system.
  • Substituents: The target compound’s phenyl ethenesulfonamide group vs. methoxyaniline or dimethylamino groups in analogs. These differences influence electronic properties (e.g., electron-withdrawing sulfonamide vs. electron-donating methoxy) and steric bulk.
Terpenoid and Aromatic Esters

Compounds like E-communic acid methyl ester () and N-(3,5-dinitrobenzoyl) amino acid esters () are structurally distinct but highlight analytical methodologies (e.g., gas chromatography, chiral separations) relevant to characterizing sulfonamides.

Key Observations :

  • Solubility : The target compound’s imidazole and sulfonamide groups may enhance aqueous solubility compared to benzimidazole derivatives.
  • Bioactivity : Benzimidazoles are established in antimicrobial and anticancer research, while imidazole derivatives often target enzymes (e.g., cytochrome P450) due to their metal-coordinating ability.

Biological Activity

(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazole ring and a sulfonamide group, which contributes to its biological activity. Its molecular formula is C16H16N2O2SC_{16}H_{16}N_2O_2S, and it has a molecular weight of approximately 316.37 g/mol.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .

Pharmacological Effects

The compound has demonstrated several pharmacological effects:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several case studies have explored the efficacy of this compound in various models:

  • Cancer Cell Lines : In vitro studies involving breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptotic markers .
  • Animal Models : In vivo studies using mouse models of tumor growth showed that administration of the compound led to decreased tumor size and improved survival rates compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
HDAC InhibitionModulates gene expression related to cancer

Table 2: Efficacy in Cancer Models

Model TypeTreatment DurationOutcomeReferences
In vitro24 hoursReduced cell viability
In vivo4 weeksDecreased tumor size

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